molecular formula C24H37NaO22S B566631 Neocarratetraose 41-sulfate sodium salt CAS No. 108321-78-4

Neocarratetraose 41-sulfate sodium salt

Cat. No.: B566631
CAS No.: 108321-78-4
M. Wt: 732.588
InChI Key: OELQSMOXZBMFBA-VZRJCJMASA-M
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Chemical Reactions Analysis

Neocarratetraose 41-sulfate sodium salt undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Neocarratetraose 41-sulfate sodium salt is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of neocarratetraose 41-sulfate sodium salt involves its interaction with specific molecular targets, such as proteins and enzymes. The sulfate groups on the oligosaccharide play a crucial role in these interactions, often enhancing the binding affinity and specificity. These interactions can modulate various biological pathways, leading to the observed biological activities of the compound.

Comparison with Similar Compounds

Neocarratetraose 41-sulfate sodium salt can be compared with other sulfated oligosaccharides, such as:

The uniqueness of this compound lies in its specific sulfation pattern, which influences its interactions and activities in various applications.

Properties

IUPAC Name

sodium;[(2R,3S,4R,5R,6R)-4-[[(1R,3R,4R,5R)-8-[(2S,3R,4S,5S,6R)-4-[[(1R,3R,4R,5S)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-5,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O22S.Na/c25-1-5-9(27)18(44-22-12(30)17-10(28)7(41-22)3-37-17)13(31)23(40-5)43-15-8-4-38-19(15)14(32)24(42-8)45-20-11(29)21(33)39-6(2-26)16(20)46-47(34,35)36;/h5-33H,1-4H2,(H,34,35,36);/q;+1/p-1/t5-,6-,7-,8-,9+,10?,11-,12-,13-,14-,15?,16+,17+,18+,19-,20-,21-,22-,23+,24-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELQSMOXZBMFBA-VZRJCJMASA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3O)OC4C5COC4C(C(O5)OC6C(C(OC(C6OS(=O)(=O)[O-])CO)O)O)O)CO)O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C([C@H](O1)[C@H]([C@H](O2)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)OC4[C@H]5CO[C@@H]4[C@H]([C@H](O5)O[C@@H]6[C@H]([C@@H](O[C@@H]([C@@H]6OS(=O)(=O)[O-])CO)O)O)O)CO)O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37NaO22S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90746708
Record name Sodium (4xi)-3,6-anhydro-alpha-D-xylo-hexopyranosyl-(1->3)-beta-D-galactopyranosyl-(1->4)-(4xi)-3,6-anhydro-alpha-D-xylo-hexopyranosyl-(1->3)-4-O-sulfonato-beta-D-galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

732.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108321-78-4
Record name Sodium (4xi)-3,6-anhydro-alpha-D-xylo-hexopyranosyl-(1->3)-beta-D-galactopyranosyl-(1->4)-(4xi)-3,6-anhydro-alpha-D-xylo-hexopyranosyl-(1->3)-4-O-sulfonato-beta-D-galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90746708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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